Acetyl-L-aspartic acid a-methyl ester
Description
Significance in Biochemical and Neurochemical Investigations
Acetyl-L-aspartic acid α-methyl ester is recognized for its role in a variety of biochemical and neurochemical applications. chemimpex.com Its structure allows it to be a subject of interest in studies related to brain function and metabolism. chemimpex.com Researchers utilize this compound in formulations aimed at exploring memory and learning capabilities, highlighting its relevance in both academic and clinical research settings. chemimpex.com
The significance of this compound in neurochemical investigations includes:
Neuroscience Research : It is frequently used to study neurotransmitter systems and brain metabolism. This application helps researchers gain insights into conditions like Alzheimer's disease and other neurodegenerative disorders. chemimpex.com
Pharmaceutical Development : The compound acts as a precursor or intermediate in the synthesis of various pharmaceutical agents, especially those designed to target neurological conditions. chemimpex.com Its use in this context is aimed at potentially enhancing drug efficacy and bioavailability. chemimpex.com
Cognitive Enhancement Studies : As a neuroprotective compound, it has been investigated for its potential applications in cognitive enhancement. chemimpex.com
The parent compound, NAA, is a well-established marker for neuronal health and viability. biocrates.comwisdomlib.org Altered levels of NAA are associated with numerous neurodegenerative conditions, which underscores the importance of its derivatives in related research. frontiersin.org For instance, reduced NAA levels in specific brain regions have been correlated with neuronal loss and cognitive decline in patients with Alzheimer's disease. biocrates.com Acetyl-L-aspartic acid α-methyl ester, as a related molecule, is therefore employed in research focused on understanding and potentially counteracting such neurodegenerative processes. chemimpex.com
Historical Context of N-Acetylaspartate Research Relevance
The research relevance of Acetyl-L-aspartic acid α-methyl ester is built upon the extensive history of its parent molecule, N-Acetylaspartate (NAA). Despite being discovered in 1956, NAA was long considered a biochemical enigma, with its primary functions subject to extensive debate. biocrates.comnih.gov It is one of the most highly concentrated molecules in the central nervous system, synthesized in neuronal mitochondria from aspartic acid and acetyl-coenzyme A. biocrates.comnih.gov
Several key developments brought NAA to the forefront of neurological research:
Magnetic Resonance Spectroscopy (MRS) : A significant breakthrough was the discovery that NAA produces a prominent and strong signal in proton magnetic resonance spectroscopy (MRS). biocrates.comnih.gov This made it a reliable, non-invasive marker for assessing neuronal health, density, and viability in brain imaging studies. biocrates.comwisdomlib.orgucla.edu Decreased levels of NAA detected by MRS are often interpreted as an indication of neuronal loss or compromised metabolism in a range of neuropathologies. nih.gov
Canavan Disease : The second major finding was the link between NAA metabolism and Canavan disease, a rare and fatal inherited leukodystrophy. nih.govucla.edu Researchers discovered that a deficiency in the enzyme aspartoacylase, which breaks down NAA, leads to a toxic accumulation of the metabolite in the brain, causing severe myelin pathologies. biocrates.comnih.govnih.gov This connection solidified NAA's role as a key player in neurological disease and myelin synthesis. biocrates.comnih.gov
These historical milestones established the diagnostic and biological importance of NAA, thereby creating a foundation for the use of its derivatives, like Acetyl-L-aspartic acid α-methyl ester, in targeted biochemical and neurochemical research. chemimpex.comnih.gov The study of NAA and its analogs continues to provide insights into osmoregulation, myelin lipid turnover, and mitochondrial energy metabolism in the brain. biocrates.comnih.gov
Interactive Data Table: Key Historical Milestones in N-Acetylaspartate (NAA) Research Click on a year to see the corresponding milestone.
Structure
2D Structure
Properties
IUPAC Name |
3-acetamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZNZZVMFPESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Chemoenzymatic and Organic Synthesis Routes
The synthesis of Acetyl-L-aspartic acid α-methyl ester can be approached by several pathways, primarily differing in the sequence of the esterification and acetylation steps. Each route presents unique challenges, particularly concerning the selective modification of one of the two carboxylic acid groups present in the parent L-aspartic acid molecule.
The direct esterification of L-aspartic acid with methanol (B129727) is a primary method for producing the precursor L-aspartic acid methyl ester. This reaction is typically acid-catalyzed. A variety of reagents and conditions have been employed to facilitate this transformation, each with distinct advantages regarding yield, reaction conditions, and selectivity. nih.gov
Common methods include the use of protic acids like sulfuric acid or p-toluenesulfonic acid, as well as reagents like thionyl chloride and trimethylchlorosilane (TMSCl). nih.govnih.govacs.org The use of TMSCl in methanol is an efficient system for the esterification of various amino acids at room temperature, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net This method is valued for its mild conditions and compatibility with a range of natural and synthetic amino acids. nih.gov The TMSCl acts as a precursor to an acid catalyst, facilitating the selective esterification. nih.govresearchgate.net
A significant challenge in the esterification of aspartic acid is achieving regioselectivity between the α- and β-carboxylic acids. The reaction conditions can influence the product distribution, leading to the formation of the α-ester, the β-ester, or the diester. For instance, procedures have been specifically developed to favor the formation of the 4-(phenylmethyl) ester (β-ester) using acetyl chloride in benzyl (B1604629) alcohol. google.com Achieving high selectivity for the α-methyl ester often requires more complex multi-step pathways involving protecting groups.
| Catalyst/Reagent | Alcohol | Key Conditions | Product Form | Reference |
|---|---|---|---|---|
| Trimethylchlorosilane (TMSCl) | Methanol | Room temperature | Amino acid methyl ester hydrochloride | nih.gov |
| Sulfuric Acid (H₂SO₄) | Methanol | Thin film generated by ESI microdroplet deposition, 70 °C | Selectively esterified COOH moiety | acs.org |
| p-Toluenesulfonic acid | Benzyl alcohol | Reflux with Dean-Stark trap | Dibenzyl ester p-toluenesulfonate | acs.org |
| Acetyl Chloride | Benzyl alcohol | -10 °C to +50 °C | Aspartic acid 4-(phenylmethyl) ester (β-ester) | google.com |
N-acetylation is the process of introducing an acetyl group onto the nitrogen atom of the amino acid's amino group. This transformation is crucial for synthesizing the target compound and is also a common biological modification. hmdb.ca In organic synthesis, N-acetylation is typically performed on the amino acid or its corresponding ester using an acetylation reagent.
Common reagents for this purpose include acetic anhydride and acetyl chloride. A widely used method involves reacting the amino acid methyl ester with a mixture of acetic anhydride, triethylamine, and acetone. acs.orgacs.org The reaction is generally conducted at elevated temperatures (e.g., 60 °C) for a short duration. acs.org Triethylamine acts as a base to neutralize the acid byproduct. Alternative procedures may involve dissolving the amino acid methyl esters in a buffer solution, such as ammonium bicarbonate, followed by treatment with acetic anhydride in methanol. acs.org The synthesis of N-acetyl-L-aspartic acid itself can be achieved by reacting L-aspartic acid with an acetylation reagent, followed by hydrolysis if a protecting group strategy is used. google.com
Biochemically, N-acetyl-L-aspartic acid is synthesized in neurons from L-aspartate and acetyl-coenzyme A, a reaction catalyzed by the enzyme aspartate N-acetyltransferase. hmdb.caresearchgate.net
To overcome the regioselectivity challenges associated with direct esterification and to ensure clean transformations, multistep synthetic pathways are frequently employed. nih.gov A common strategy involves a sequence of protection, esterification, and deprotection steps.
A typical route to an amino acid α-methyl ester hydrochloride is as follows:
N-Protection: The amino group of L-aspartic acid is first protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, reacting L-aspartic acid with di-tert-butyl dicarbonate. google.com
Esterification: The N-protected aspartic acid is then esterified. With the amino group blocked, the esterification can be directed more easily, although selectivity between the two carboxyl groups remains a consideration. Specific reagents like benzyl bromide can be used to form benzyl esters. google.com
Deprotection: The protecting group is subsequently removed. For the Boc group, this is typically achieved under acidic conditions, yielding the amino acid ester as a salt (e.g., hydrochloride). nih.govgoogle.com
Following this sequence, the resulting L-aspartic acid α-methyl ester hydrochloride can then be N-acetylated as described in section 2.1.2 to yield the final product, Acetyl-L-aspartic acid α-methyl ester.
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of amino acid derivatives for pharmaceutical and biological applications. iupac.org Modern synthetic methods focus on stereoselective approaches to produce enantiomerically pure compounds.
Enzymatic Methods: Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts. rsc.orgnih.gov Enzymes like lipases can be used for the kinetic resolution of racemic amino acid esters. njit.edu For example, the enzyme Bacillus licheniformis alcalase has been used in the resolution of N-acetyl homophenylalanine ethyl ester. njit.edu Aminopeptidases from organisms such as Pseudomonas putida are used in industrial processes for the resolution of amino acid amides. iupac.org
Asymmetric Synthesis: These methods create the desired stereocenter during the reaction. A variety of strategies have been developed, including the alkylation of glycine (B1666218) derivatives, asymmetric hydrogenation of dehydroamino acids, and catalytic asymmetric Strecker-type reactions. nih.gov Recently, visible light-promoted photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives, using carboxylic acids as radical precursors that add to chiral imines. nih.govrsc.orgresearchgate.net
Precursor Role in Peptide and Pharmaceutical Scaffold Synthesis
N-acetylated amino acid esters, including Acetyl-L-aspartic acid α-methyl ester, are valuable building blocks in organic synthesis. researchgate.netchemimpex.com They serve as precursors for more complex molecules, particularly in the fields of peptide chemistry and pharmaceutical development.
In peptide synthesis , aspartic acid derivatives are incorporated into peptide chains. The methyl ester group on the α-carboxyl function serves as a protecting group, allowing the side-chain β-carboxyl group to be activated for coupling or to remain protected itself. However, peptides containing aspartic acid are notoriously prone to a significant side reaction: the formation of an aspartimide (a cyclic succinimide (B58015) derivative). nih.govsemanticscholar.org This side reaction can occur during both acid and base-catalyzed steps in solid-phase peptide synthesis (SPPS) and can lead to chain termination or the formation of β-aspartyl peptide isomers upon ring opening. nih.govresearchgate.net The use of specific protecting groups and optimized reaction conditions is crucial to minimize this issue. researchgate.net
Acetyl-L-aspartic acid α-methyl ester is also a derivative of N-acetyl-L-aspartic acid (NAA), the second most abundant molecule in the brain after glutamate (B1630785). wikipedia.org NAA itself is a precursor for the synthesis of the dipeptide neurotransmitter N-acetylaspartylglutamate (NAAG). hmdb.ca Therefore, derivatives like the α-methyl ester are important compounds for research in neurochemistry and the development of agents targeting neurological pathways. chemimpex.com For example, the aspartame precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester, is synthesized from an N-protected aspartic acid derivative and L-phenylalanine methyl ester. nih.gov
Strategies for Functionalized Derivatives and Analogs
The structure of Acetyl-L-aspartic acid α-methyl ester offers multiple sites for further functionalization to create a diverse range of analogs with tailored properties. These strategies are employed to develop novel materials, drug carriers, and bioactive molecules.
Modification of the β-Carboxylic Acid: The free side-chain carboxyl group is a prime target for modification. It can be converted into amides by coupling with various amines or into different esters. This approach is central to the synthesis of poly(aspartic acid) derivatives. researchgate.net The process often starts with polysuccinimide (PSI), a thermal polycondensate of L-aspartic acid. nih.gov The imide rings of PSI can be opened by nucleophiles like various amino acid methyl esters, alkylamines, or functionalized polymers to create graft copolymers with diverse side chains. researchgate.netskku.edu
Polymer Conjugation: Poly(aspartic acid) and its derivatives are biodegradable and biocompatible polymers studied extensively for biomedical applications like drug delivery. nih.govmdpi.comacs.org By reacting polysuccinimide with different amines, a wide array of poly(aspartamide) derivatives can be synthesized, including stimuli-responsive polymers that change their properties in response to pH or temperature. mdpi.com
Scaffold for Complex Molecules: The aspartic acid backbone can serve as a scaffold for constructing more complex molecules. For instance, its functional groups can be used to initiate further synthetic transformations, such as radical cross-couplings or multicomponent reactions, to build highly functionalized structures. nih.govacs.org
These strategies allow chemists to leverage the chiral backbone and versatile functional groups of aspartic acid derivatives to create a vast library of compounds for materials science and medicinal chemistry.
Biochemical Pathways and Metabolic Intermediacy
Central Nervous System Metabolite Dynamics of Acetyl-L-aspartic acid α-methyl ester
N-acetylaspartate (NAA) is almost exclusively found in neurons and their processes within the central nervous system (CNS). ajnr.org Its concentration, which can reach 10 mM or higher in various brain regions, increases significantly from mid-gestation to adulthood. bohrium.comfrontiersin.org The metabolism of NAA is notably compartmentalized; it is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme L-aspartate N-acetyltransferase (NAT8L). frontiersin.orgnih.govbiocrates.com Following its synthesis, NAA is transported out of neurons to oligodendrocytes, the myelin-producing cells of the CNS. nih.govnih.gov
In oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate (B1210297) and L-aspartate. bohrium.comnih.gov This intercellular transfer and subsequent breakdown is a crucial dynamic. The unique structure of ester derivatives like Acetyl-L-aspartic acid α-methyl ester is studied for its potential to cross the blood-brain barrier, making it a compound of interest for investigating CNS metabolic pathways and neurodegenerative diseases. chemimpex.com Because NAA is predominantly localized to neurons, its signal as measured by proton magnetic resonance spectroscopy (MRS) is widely used as a non-invasive marker for neuronal health, density, and viability. ajnr.orgnyu.eduresearchgate.net
Metabolic Flux and Cellular Bioenergetic Roles
NAA metabolism is deeply intertwined with cellular bioenergetics, particularly within neuronal mitochondria. nih.govfrontiersin.org One of its proposed primary roles is to facilitate energy metabolism. frontiersin.org The synthesis of NAA from aspartate and acetyl-CoA is linked to the tricarboxylic acid (TCA) cycle, a central pathway for ATP production. nih.govfrontiersin.org By acetylating aspartate to form NAA, neuronal mitochondria may facilitate the removal of aspartate, which in turn promotes the conversion of glutamate (B1630785) to α-ketoglutarate. nih.govnih.gov This conversion provides additional substrate for the TCA cycle, thereby enhancing energy production. nih.govnih.govresearchgate.net
The loss of NAA following traumatic brain injury is correlated with a reduction in ATP and acetyl-CoA, indicating a significant impact on neuroenergetics. frontiersin.org The metabolic flux of NAA is a key component of a proposed "energy shuttle" between neurons and oligodendrocytes. nih.gov In this model, NAA transports acetyl groups from the neuron to the oligodendrocyte, where the liberated acetate can be converted back to acetyl-CoA and used to support the high energetic demands of myelin lipid synthesis. frontiersin.orgnih.gov This process effectively uncouples the heavy acetyl-CoA demands of myelination from the oligodendrocyte's own glucose metabolism, preserving its resources for oxidative metabolism. nih.gov
Table 1: Key Enzymes in N-Acetylaspartate (NAA) Metabolism
| Enzyme | Gene | Location | Function | Substrates | Products |
| L-aspartate N-acetyltransferase | NAT8L | Neuronal Mitochondria | Synthesizes NAA nih.govbiocrates.com | L-aspartate, Acetyl-CoA frontiersin.orghmdb.ca | N-acetylaspartate, Coenzyme A |
| Aspartoacylase | ASPA | Oligodendrocytes nih.govfrontiersin.org | Hydrolyzes NAA bohrium.comnih.gov | N-acetylaspartate, H₂O | L-aspartate, Acetate nih.govfrontiersin.org |
| Acetyl-CoA Synthetase | ACSS2 | Oligodendrocytes, Brown Adipocytes | Activates acetate nih.govfrontiersin.org | Acetate, ATP, Coenzyme A | Acetyl-CoA, AMP, Pyrophosphate |
Neurotransmitter Precursor Linkages and Neurochemical Cycling
NAA serves as a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG), which is the most concentrated dipeptide in the human brain. frontiersin.orgnih.govresearchgate.net The synthesis of NAAG from NAA and glutamate is catalyzed by the enzyme NAAG synthetase. researchgate.netresearchgate.net NAAG functions as a neuromodulator within the glutamatergic system, the primary excitatory neurotransmitter system in the brain. researchgate.net
NAAG is released from neurons and acts on presynaptic metabotropic glutamate receptor 3 (mGluR3), which inhibits further glutamate release. researchgate.net This creates a negative feedback loop that helps prevent glutamate excitotoxicity, a process implicated in many neurological disorders. researchgate.net After its release, NAAG is rapidly broken down into NAA and glutamate by the enzyme glutamate carboxypeptidase II (GCPII), which is located on the surface of astrocytes. researchgate.net This cycle highlights the role of NAA metabolism in maintaining the balance of excitatory neurotransmission. While L-aspartate itself has been considered a potential excitatory neurotransmitter, its role remains a subject of investigation. nih.govresearchgate.net
Investigations into Amino Acid and Acetate Metabolic Pathways
The catabolism of NAA by aspartoacylase in oligodendrocytes yields two significant metabolic products: L-aspartate and acetate. frontiersin.orgn-acetylaspartate.com Both products are readily integrated into fundamental metabolic pathways.
Acetate Metabolism: The acetate liberated from NAA is a crucial source of acetyl groups for lipid synthesis, particularly for the production of myelin during brain development and its subsequent maintenance. nih.govfrontiersin.orgn-acetylaspartate.com For this acetate to be used, it must first be activated to acetyl-CoA by the enzyme acetyl-CoA synthetase. nih.govfrontiersin.org Studies have shown that NAA-derived acetate contributes significantly to the acetyl-CoA pool used for myelin-associated lipid and fatty acid synthesis. frontiersin.orgn-acetylaspartate.com
Amino Acid Metabolism: The L-aspartate produced from NAA breakdown can enter various metabolic pathways within oligodendrocytes. n-acetylaspartate.com As a non-essential amino acid, it can be used for protein synthesis or serve as a precursor for the synthesis of other amino acids. nih.govn-acetylaspartate.com Furthermore, aspartate is a key component of the malate-aspartate shuttle, a system that transports reducing equivalents into the mitochondria for energy production. nih.gov It can also be converted back to oxaloacetate, an intermediate of the TCA cycle, further linking NAA metabolism to cellular energy. frontiersin.orgnih.gov
Table 2: Proposed Functions of N-Acetylaspartate (NAA) in the Central Nervous System
| Proposed Function | Description | Key Cell Types Involved |
| Marker of Neuronal Health | High concentration in neurons allows for non-invasive monitoring of neuronal viability and density via magnetic resonance spectroscopy (MRS). ajnr.orgnyu.edu | Neurons |
| Acetate Donor for Myelination | Transports acetyl groups from neurons to oligodendrocytes for myelin lipid synthesis. nih.govnih.govfrontiersin.org | Neurons, Oligodendrocytes |
| Mitochondrial Energy Production | Facilitates the conversion of glutamate to α-ketoglutarate, providing substrate for the TCA cycle and enhancing ATP production. nih.govnih.gov | Neurons |
| Neurotransmitter Precursor | Serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). frontiersin.orgresearchgate.net | Neurons |
| Neuronal Osmolyte | Contributes to the fluid and osmotic balance within the brain. frontiersin.orgwikipedia.org | Neurons |
Modeling Pathophysiological States through Perturbations in Endogenous N-Acetylaspartate Metabolism
Disruptions in NAA metabolism are central to several neurological disorders, providing valuable models for understanding its physiological importance.
The most prominent example is Canavan disease , a fatal, autosomal recessive leukodystrophy. nih.govnyu.eduresearchgate.net This disease is caused by mutations in the ASPA gene, leading to a deficiency in the aspartoacylase enzyme. nih.govresearchgate.net The inability to break down NAA results in its toxic accumulation in the brain, leading to severe spongiform degeneration of white matter, dysmyelination, and profound developmental delays. bohrium.comnih.govresearchgate.net The pathology of Canavan disease underscores the critical role of NAA catabolism in maintaining myelin health and providing acetate for lipid synthesis. n-acetylaspartate.com
Beyond Canavan disease, altered NAA levels are a hallmark of numerous other CNS pathologies. nih.govbohrium.comajnr.org Magnetic resonance spectroscopy (MRS) is widely used to measure NAA concentrations as a surrogate marker for neuronal damage or dysfunction. ajnr.orgnih.gov
Neurodegenerative Disorders: Reduced levels of NAA are consistently found in conditions such as Alzheimer's disease and Huntington's disease, reflecting neuronal loss or metabolic compromise. nih.govbohrium.com
Traumatic Brain Injury (TBI) and Stroke: A significant drop in NAA levels is observed following acute brain injuries, correlating with the severity of the damage and the disruption of cellular energy metabolism. nih.govresearchgate.netfrontiersin.org
Multiple Sclerosis: Decreased NAA is detected in lesions and even in normal-appearing white matter, indicating axonal injury. nih.gov
These pathological states, characterized by either a toxic accumulation or a significant depletion of NAA, highlight its central role in neuronal integrity, energy metabolism, and myelination. bohrium.comfrontiersin.org
Enzymatic Interactions and Mechanistic Studies
Enzyme-Substrate Interactions in Aspartate Metabolism and Related Pathways
N-acetyl-L-aspartic acid (NAA), the parent compound of Acetyl-L-aspartic acid α-methyl ester, is a highly abundant metabolite in the vertebrate brain, synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA. nih.govnih.gov It is intrinsically linked to aspartate metabolism, which is central to the synthesis of amino acids, purines, and pyrimidines. nih.govembopress.org L-aspartate itself is a key substrate for synthesizing several crucial substances in nervous tissue. nih.gov The metabolism of NAA is notably segmented: it is produced by neurons and then catabolized by the enzyme aspartoacylase (ASPA) in oligodendrocytes, where it is hydrolyzed into acetate (B1210297) and aspartate. nih.gov
The introduction of a methyl ester group at the alpha-carboxyl position, creating Acetyl-L-aspartic acid α-methyl ester, modifies the compound's chemical properties. This esterification prevents the molecule from exhibiting a zwitterionic structure, which in turn increases its solubility in organic solvents and potentially alters its interaction with enzymes and transporters. rsc.orgresearchgate.net For example, a hydrophobic methyl ester of NAA has been used in studies to increase NAA levels in the brain to investigate the pathogenesis of Canavan disease. nih.gov This suggests that esterified derivatives like Acetyl-L-aspartic acid α-methyl ester can serve as important tools to probe the dynamics of the aspartate metabolic pathway and the function of enzymes involved in NAA turnover.
Mechanistic Analysis of Hydrolysis Reactions of Acetyl-L-aspartic acid α-methyl ester
The hydrolysis of the ester bond in Acetyl-L-aspartic acid α-methyl ester is a key reaction for studying enzyme mechanisms. This process is catalyzed by various hydrolases, with α-chymotrypsin and Aspartoacylase (ASPA) being of significant interest due to their well-characterized mechanisms with similar substrates.
Alpha-chymotrypsin, a serine protease, is a classic model for studying the hydrolysis of both peptide and ester bonds. wikipedia.org Its mechanism involves a catalytic triad (B1167595) of serine-195, histidine-57, and aspartic acid-102 located in the active site. wikipedia.org The hydrolysis of an ester substrate like Acetyl-L-aspartic acid α-methyl ester by α-chymotrypsin proceeds through a two-step process.
First, the serine-195 residue acts as a powerful nucleophile, attacking the carbonyl carbon of the ester. wikipedia.org This is facilitated by the catalytic triad, where histidine-57 accepts a proton from serine-195, increasing its nucleophilicity. wikipedia.org This attack leads to the formation of a transient tetrahedral intermediate. wikipedia.org The intermediate then collapses, releasing the alcohol (methanol in this case) and forming a covalent acyl-enzyme intermediate, where the acetyl-L-aspartyl group is esterified to serine-195. biocyclopedia.com
In the second step, a water molecule enters the active site and acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. The histidine-57 residue facilitates this by acting as a general base, deprotonating the water molecule. This leads to a second tetrahedral intermediate which then breaks down to release the carboxylic acid product (Acetyl-L-aspartic acid) and regenerate the free enzyme. wikipedia.orgbiocyclopedia.com Studies using various N-acylated amino acid esters have extensively characterized this pathway. biocyclopedia.comnih.govacs.org
Aspartoacylase (ASPA) is a zinc-dependent hydrolase that specifically catalyzes the deacetylation of N-acetyl-L-aspartate (NAA) to produce L-aspartate and acetate. wikipedia.org This enzyme is highly expressed in the brain's white matter and plays a critical role in maintaining myelin. nih.govreactome.org Mutations leading to a loss of ASPA activity cause Canavan disease, a fatal neurodegenerative disorder characterized by the accumulation of NAA. nih.govwikipedia.org
The catalytic mechanism of ASPA also involves a nucleophilic attack, but unlike chymotrypsin, it utilizes a water molecule activated by a zinc ion. wikipedia.org The zinc ion, coordinated in the active site, lowers the pKa of a bound water molecule. The residue Glu-178 is proposed to act as a general base, abstracting a proton from this water molecule to generate a potent hydroxide (B78521) nucleophile. wikipedia.org This hydroxide then attacks the acetyl carbonyl carbon of the substrate. The resulting tetrahedral intermediate is stabilized by the zinc ion and other active site residues, such as Arg-63 and Glu-178. wikipedia.org Subsequent collapse of this intermediate releases acetate and L-aspartate. reactome.orgontosight.ai While ASPA's primary substrate is NAA, its activity towards derivatives like Acetyl-L-aspartic acid α-methyl ester would depend on the binding pocket's tolerance for the α-methyl ester group.
The efficiency of enzymatic hydrolysis can be significantly influenced by the presence of external nucleophiles and the nature of the solvent. In the deacylation step of the α-chymotrypsin mechanism, exogenous nucleophiles like hydroxylamine (B1172632) can compete with water, leading to the formation of hydroxamate products instead of carboxylic acids. biocyclopedia.com This phenomenon, known as partitioning, has been used to confirm the presence of a common acyl-enzyme intermediate in the hydrolysis of both esters and amides. biocyclopedia.com The reactivity of various nucleophiles with esters is dependent on factors beyond basicity, including polarizability. kinampark.com
The solvent environment also plays a crucial role. The use of water-miscible organic solvents can alter enzyme selectivity and activity. researchgate.net For some enzymes, the addition of organic solvents can lead to increased productivity, while for others it may be inhibitory. researchgate.net These effects are complex and can be attributed to changes in protein conformation, altered substrate and product solubility, and direct competition of solvent molecules for binding sites in the enzyme's active core. researchgate.net Therefore, the catalytic efficiency of enzymes acting on Acetyl-L-aspartic acid α-methyl ester is expected to be highly sensitive to the composition of the reaction medium.
Conformational Dynamics and Substrate Binding Determinants in Enzymatic Recognition
The specific three-dimensional conformation of a substrate is a critical determinant for its recognition and binding by an enzyme. For flexible molecules like Acetyl-L-aspartic acid α-methyl ester, understanding the preferred conformations is key to deciphering the binding process.
A detailed conformational analysis of the closely related N-acetylated L-aspartic acid dimethyl ester (AcAspOMe) has been performed using both theoretical calculations and spectroscopic data. rsc.orgresearchgate.net These studies show that the molecule exists as an equilibrium of several stable conformers. The relative stability of these conformers is not primarily driven by intramolecular hydrogen bonding, but rather by a combination of steric and hyperconjugative effects. rsc.org The populations of these conformers were found to vary depending on the solvent environment. rsc.orgresearchgate.net
Interactive Table: Stable Conformers of N-acetylated L-aspartic acid dimethyl ester (AcAspOMe)
| Conformer | Dihedral Angle χ1 (N-Cα-Cβ-Cγ) | Dihedral Angle χ2 (Cα-Cβ-Cγ-Oδ) | Key Feature |
| g+ | ~60° | Varies | Gauche conformation |
| t | ~180° | Varies | Trans (anti) conformation |
| g- | ~-60° | Varies | Gauche conformation |
The ability of an enzyme's active site to bind a substrate is determined by its shape and the distribution of interacting residues. The conformational flexibility of both the substrate and the enzyme's active site allows for an adaptable binding process, often described by an "induced fit" model. nih.gov For an enzyme like LspA, which processes a variety of substrates, a flexible and adaptable active site is essential. nih.gov Similarly, the enzymatic recognition of Acetyl-L-aspartic acid α-methyl ester would involve the selection of a specific, low-energy conformer that fits optimally into the binding pocket of the enzyme, whether it be α-chymotrypsin or another hydrolase.
Thermodynamic and Kinetic Characterization of Enzymatic Processes
The characterization of an enzymatic reaction involves determining its kinetic and thermodynamic parameters. Kinetic studies provide values for the Michaelis constant (Km) and the catalytic rate constant (kcat or k0), which describe the substrate binding affinity and the turnover rate, respectively.
For α-chymotrypsin, extensive kinetic data exists for a wide range of N-acetylated amino acid ester substrates. These studies show how the structure of the amino acid side chain and the nature of the ester group influence both binding and catalysis. For instance, the hydrolysis of different acylated glycine (B1666218) and alanine (B10760859) methyl esters reveals significant variations in Km and k0, reflecting the enzyme's specificity. nih.govcaltech.edu
Interactive Table: Kinetic Parameters for α-Chymotrypsin Catalyzed Hydrolysis of Various Esters
| Substrate | Km (mM) | k0 (sec-1) |
| N-acetylglycine ethyl ester | 387 | 0.039 |
| N-acetylglycine thiolethyl ester | 41 | 0.23 |
| 2-Thiophenoyl glycine methyl ester | 3.1 | 0.222 |
| o-Amino methyl hippurate | 2.4 | 0.35 |
| Picolinoyl-L-alanine methyl ester | 18 | 0.071 |
| Picolinoyl-D-alanine methyl ester | 17 | 0.168 |
Note: Data compiled from studies on various substrates to illustrate the range of kinetic parameters for α-chymotrypsin. Conditions: pH 7.9, 25°C. These values serve as a reference for predicting the kinetic behavior of Acetyl-L-aspartic acid α-methyl ester. nih.govcaltech.edu
Thermodynamic studies provide insight into the energy changes during the reaction. For example, the esterification reaction, the reverse of hydrolysis, has been shown to be endothermic for certain systems, with a positive enthalpy change (ΔH). nih.gov The formation of enzyme-substrate and enzyme-inhibitor complexes is also temperature-dependent. nih.gov A complete thermodynamic and kinetic profile for the hydrolysis of Acetyl-L-aspartic acid α-methyl ester would be essential for fully understanding its interaction with specific enzymes and for modeling its behavior in metabolic pathways.
Advanced Analytical and Spectroscopic Characterization
Advanced Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating Acetyl-L-aspartic acid a-methyl ester from complex matrices and for its quantification. The choice of method depends on the specific requirements of the analysis, such as sensitivity and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar, non-volatile compounds like amino acid derivatives. For compounds similar to this compound, mixed-mode HPLC columns are often employed, which allow for separation based on multiple mechanisms such as cation-exchange, ion-exclusion, and hydrophobicity. sielc.com Method parameters can be finely tuned by adjusting the mobile phase composition, including the organic solvent concentration, buffer type, and pH. sielc.comnih.gov
| Parameter | Typical Conditions for Amino Acid Derivative Analysis |
| Column | Mixed-mode (e.g., Primesep 100), Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., TFA) |
| Detection | UV, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) |
| Mechanism | Ion-exchange, Ion-exclusion, Hydrophilic Interaction (HILIC) |
This table presents typical HPLC conditions applicable for the separation of polar compounds like amino acid derivatives. sielc.com
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. For amino acid derivatives like this compound, a derivatization step is necessary to convert the polar carboxylic acid and amine groups into less polar, more volatile functional groups. alexandraatleephillips.comjfda-online.com The process of N-acetylation and methyl esterification (to form an N-acetyl methyl ester or NACME) is a well-established procedure for preparing amino acids for GC analysis. researchgate.netnih.gov This derivatization reduces the compound's polarity, improving its separation on common GC columns. researchgate.netnih.gov
Following separation by GC, Mass Spectrometry (MS) provides sensitive and selective detection, allowing for trace-level analysis. nih.gov The mass spectrometer identifies the compound based on its unique mass-to-charge ratio and fragmentation pattern. uib.no
| Step | Description |
| Derivatization | Esterification using reagents like methanolic HCl or acetyl chloride in methanol (B129727) to convert the carboxylic acid to a methyl ester. researchgate.netsigmaaldrich.com |
| GC Column | Polar stationary phases are often used to achieve baseline resolution for various amino acid derivatives. researchgate.netnih.gov |
| Detection | Mass Spectrometry (MS), often in selected ion monitoring (SIM) mode for enhanced sensitivity. |
This table outlines the general workflow for analyzing amino acid derivatives using GC-MS.
For high-precision quantification, isotope dilution mass spectrometry is the gold standard. This technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample to serve as an internal standard. nih.gov For the analysis of the related compound N-acetyl-L-aspartic acid, an internal standard such as ¹⁵N-[²H₃]acetyl-L-aspartic acid has been successfully used. nih.gov
The labeled standard co-elutes with the unlabeled analyte during chromatography (either GC or LC) and is distinguished by the mass spectrometer due to its higher mass. chromatographyonline.com By measuring the ratio of the signal from the native analyte to the signal from the isotopic standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation and instrument response. This method is sensitive enough for use in complex biological matrices like urine and cerebrospinal fluid. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. For this compound, NMR confirms the presence and connectivity of all functional groups. The parent compound, N-acetyl-L-aspartic acid (NAA), is a major peak observed in in-vivo ¹H-NMR spectroscopic studies of the brain. nih.gov
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | ~2.0 | Singlet, 3H (Acetyl group CH₃) |
| ¹H | ~2.7-2.9 | Multiplet, 2H (β-CH₂) |
| ¹H | ~3.7 | Singlet, 3H (Methyl ester OCH₃) acs.org |
| ¹H | ~4.5-4.7 | Multiplet, 1H (α-CH) |
| ¹³C | ~22.5 | Acetyl group CH₃ |
| ¹³C | ~36.5 | β-CH₂ |
| ¹³C | ~49.5 | α-CH |
| ¹³C | ~52.5 | Methyl ester OCH₃ acs.org |
| ¹³C | ~171-173 | Carbonyl carbons (Amide, Ester, Carboxylic Acid) acs.org |
This table shows predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for related structures. acs.orghmdb.ca
Vibrational Spectroscopy (e.g., IR) for Molecular Conformation and Population Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups. The analysis of the parent L-aspartic acid shows characteristic bands for its functional groups, which are modified by N-acetylation and α-methylation. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 | Amide |
| C-H Stretch | ~2850-3000 | Alkyl (CH₃, CH₂, CH) |
| C=O Stretch (Ester) | ~1735-1750 | α-Methyl Ester |
| C=O Stretch (Amide I) | ~1650 | N-Acetyl Group |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 | β-Carboxylic Acid |
| N-H Bend (Amide II) | ~1550 | N-Acetyl Group |
| C-O Stretch | ~1100-1300 | Ester and Carboxylic Acid |
This table lists the characteristic IR absorption frequencies expected for the functional groups present in this compound, extrapolated from general values and data on aspartic acid. researchgate.netpmf.unsa.ba
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition and confirm its molecular formula. acs.org This technique is crucial for verifying the identity of newly synthesized compounds.
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) combined with HRMS can be used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the masses of the resulting product ions, the connectivity of the molecule can be confirmed.
Expected Fragmentation Pathways:
Loss of methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Loss of the acetyl group (-COCH₃).
Cleavage of the amide bond.
Decarboxylation from the β-carboxyl group (-CO₂).
These fragmentation patterns provide structural information that complements data from NMR and IR spectroscopy.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation of Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful, non-destructive technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. The resulting CD spectrum provides valuable information regarding the conformation and absolute configuration of stereocenters within a molecule. In the context of derivatives of Acetyl-L-aspartic acid, CD spectroscopy offers insights into the three-dimensional structure of these molecules in solution, which is crucial for understanding their biological activity and chemical properties.
The application of chiroptical spectroscopy extends to the study of polymers and oligomers derived from aspartic acid to understand their folding propensities. For instance, the folding behavior of oligo(β-peptoid)s synthesized from aspartic acid derivatives has been investigated using circular dichroism. In one study, a deprotected oligo(β-peptoid), P(NP-Asp-OH)10, was analyzed in aqueous solutions at varying pH levels. The resulting CD spectrum at a pH of approximately 7 revealed a distinct spectroscopic signature, characterized by a maximum near 195 nm and a minimum at about 215 nm. nih.gov This spectral pattern is indicative of a specific secondary structure adopted by the oligomer in solution.
The observed Cotton effects—the characteristic positive and negative peaks in a CD spectrum—are directly related to the electronic transitions of the amide chromophores within the chiral backbone of the polymer. The position, sign, and intensity of these effects are highly sensitive to the local conformation of the repeating units. Therefore, the CD spectrum serves as a fingerprint for the folded or unfolded state of the polymer chain. For many amino acids and their derivatives, positive Cotton effects for the carboxy-chromophore are indicative of the L-configuration at the α-carbon.
The stereochemical elucidation of such derivatives is critical for establishing structure-activity relationships. The precise arrangement of functional groups in three-dimensional space, as determined by techniques like CD spectroscopy, governs the molecular recognition processes that are fundamental to their biological function.
| Derivative | Solvent/pH | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| P(NP-Asp-OH)10 | Aqueous, pH ~7 | ~195 | Positive Maximum |
| P(NP-Asp-OH)10 | Aqueous, pH ~7 | ~215 | Negative Minimum |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of Acetyl-L-aspartic acid a-methyl ester.
Electronic Structure: Theoretical studies on molecules with similar structures, such as L-aspartic acid and its derivatives, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to determine optimized geometries, vibrational frequencies, and electronic characteristics. suniv.ac.inpnrjournal.comresearchgate.net For this compound, such calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Reactivity Descriptors: The energies of the HOMO and LUMO can be used to calculate various reactivity descriptors. For instance, the HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. researchgate.net A molecular electrostatic potential (MESP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. These computational analyses provide a theoretical framework for understanding the molecule's behavior in chemical reactions.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar amino acid derivatives, is presented below. researchgate.net
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -10 to -11 eV | Electron-donating capacity |
| LUMO Energy | ~ 4 to 5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ~ 14 to 16 eV | Chemical reactivity and stability |
| Dipole Moment | Varies with conformation | Polarity and intermolecular interactions |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a means to explore the dynamic nature of this compound, mapping its conformational landscape and the influence of solvent.
Conformational Landscapes: Studies on the closely related N-acetylated derivative of L-aspartic acid dimethyl ester (AcAspOMe) have shown that the molecule exists as a mixture of several stable conformers in both the isolated phase and in solution. rsc.orglookchem.comresearchgate.net These conformers are defined by the dihedral angles of the molecular backbone and side chain. lookchem.com By analogy, MD simulations of this compound would reveal the accessible conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity.
Solvation Effects: The surrounding solvent can significantly impact the conformational preferences of a molecule. For AcAspOMe, theoretical calculations have been performed using implicit solvent models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to account for the effect of different solvents. rsc.orglookchem.comresearchgate.net These studies indicate that the relative stabilities of conformers can change with the polarity of the solvent. rsc.orglookchem.com MD simulations with explicit solvent molecules would provide a more detailed picture of the specific hydrogen bonding and other non-covalent interactions between this compound and the surrounding water molecules, which are crucial for its behavior in a biological environment.
Computational Modeling of Enzyme-Substrate Docking and Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. hilarispublisher.com For this compound, docking studies can identify potential protein binding partners and elucidate the key interactions driving this recognition.
Enzyme-Substrate Docking: Given its structural similarity to N-acetyl-L-aspartic acid (NAA), a prominent molecule in the brain, this compound could potentially interact with enzymes that metabolize NAA. nih.govwikipedia.org For example, aspartoacylase is the enzyme responsible for the hydrolysis of NAA. hmdb.ca A docking study of this compound into the active site of aspartoacylase could predict its binding mode and affinity, suggesting whether it might act as a substrate or an inhibitor.
Protein-Ligand Interactions: The binding of a ligand to a protein is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. hilarispublisher.com Docking simulations can identify the specific amino acid residues in the protein's active site that form these interactions with this compound. For instance, the acetyl group and the ester moiety could participate in hydrogen bonding with polar residues, while the aliphatic portions of the molecule could engage in hydrophobic contacts. Understanding these interactions is fundamental for the rational design of molecules with enhanced binding affinity and specificity. researchgate.net
A hypothetical summary of a docking study of this compound with a target enzyme is provided in the table below.
| Interaction Type | Potential Interacting Residues in Enzyme Active Site |
| Hydrogen Bonding | Ser, Thr, Asn, Gln, His |
| Electrostatic (Salt Bridge) | Arg, Lys, Asp, Glu |
| Hydrophobic | Ala, Val, Leu, Ile, Phe |
Free Energy Perturbation and Reaction Coordinate Analyses in Biochemical Transformations
Advanced computational methods like free energy perturbation (FEP) and reaction coordinate analysis provide quantitative insights into the thermodynamics and kinetics of biochemical processes.
Free Energy Perturbation (FEP): FEP is a powerful technique used to calculate the relative binding free energies of different ligands to a protein or the effects of mutations on binding affinity. nih.gov If this compound were being considered as a lead compound for drug development, FEP could be used to predict how modifications to its chemical structure would affect its binding to a target protein. nih.gov This allows for the in silico screening of potential derivatives to prioritize those with improved therapeutic properties.
Reaction Coordinate Analysis: To understand the mechanism of an enzyme-catalyzed reaction, it is essential to map the energy landscape along the reaction pathway. Reaction coordinate analysis involves identifying the key steps in a chemical transformation and calculating the energy barriers associated with them. For a potential biochemical transformation of this compound, such as hydrolysis, this analysis would reveal the structure of the transition state and the activation energy, providing a detailed mechanistic understanding of the process.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation) in Stability and Structure
The three-dimensional structure and stability of this compound are significantly influenced by a variety of intramolecular interactions.
Hyperconjugation: Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Natural Bond Orbital (NBO) analysis is a computational method used to quantify the strength of these interactions. rsc.org In the related molecule, N-acetylated L-aspartic acid dimethyl ester, NBO analysis has shown that hyperconjugative interactions, along with steric effects, are significant in determining the relative stabilities of its conformers. rsc.orgresearchgate.net These electronic effects contribute to the fine-tuning of the molecule's structure and stability.
Applications in Advanced Chemical and Biochemical Research
Neurochemical System Modulation Research and Brain Metabolic Studies
Acetyl-L-aspartic acid α-methyl ester is frequently utilized in neuroscience to study neurotransmitter systems and brain metabolism. chemimpex.com Its parent compound, N-acetyl-L-aspartic acid (NAA), is the second most concentrated molecule in the brain after glutamate (B1630785) and is considered a marker of neuronal viability. hmdb.canih.gov NAA is involved in numerous critical processes, including myelin production, regulation of neuronal protein synthesis, and as a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG). hmdb.canih.gov
The α-methyl ester derivative is a key tool in this research for several reasons. Its structure may facilitate passage across the blood-brain barrier, allowing for its use in studies aimed at modulating intracellular NAA levels. chemimpex.com Researchers employ this compound to explore the metabolic pathways of NAA and its roles in neurodegenerative conditions like Alzheimer's disease. chemimpex.comhmdb.ca By observing the effects of introducing this ester into neural systems, scientists can gain insights into fluid balance, acetate (B1210297) metabolism for lipid synthesis, and energy production within neuronal mitochondria. hmdb.ca
Applications in Proteomics Research and Peptide Chemistry
In the fields of proteomics and peptide chemistry, Acetyl-L-aspartic acid α-methyl ester serves as a specialized building block and a precursor in the synthesis of peptides and pharmaceuticals. chemimpex.com Amino acid methyl esters are crucial intermediates in organic synthesis, particularly in peptide synthesis. mdpi.com The N-acetyl and α-methyl ester groups provide protection to the respective functional groups of the aspartic acid residue, allowing for controlled and site-specific reactions during the stepwise construction of a peptide chain.
This controlled reactivity is essential for preventing unwanted side reactions and ensuring the purity of the final peptide product. The compound's stability and ease of incorporation into complex molecular structures are highly valued by researchers developing peptide-based drugs and other biopolymers. chemimpex.com
Development of Biochemical Assays for Metabolic Pathway Elucidation
The compound is instrumental in the development and execution of biochemical assays designed to measure enzyme activity and elucidate metabolic pathways. chemimpex.com Specifically, it is used in research concerning amino acid metabolism. chemimpex.com Aspartate is a precursor for several essential amino acids, including lysine, threonine, methionine, and isoleucine, making its metabolic pathway a critical area of study. researchgate.net
By acting as a specific substrate or metabolic intermediate in these assays, Acetyl-L-aspartic acid α-methyl ester helps researchers to track the flow of metabolites through the aspartate pathway and to characterize the enzymes involved. chemimpex.comchemimpex.com This provides valuable data for understanding cellular functions, nutritional science, and the mechanisms of metabolic disorders. chemimpex.com
Organic Synthesis Methodologies Development and Optimization
The synthesis of amino acid esters, including Acetyl-L-aspartic acid α-methyl ester, contributes to the broader development of organic synthesis methodologies. mdpi.com The preparation of this compound involves the strategic protection of multiple functional groups—the amine, the α-carboxyl group, and the side-chain carboxyl group.
Chemists have developed various reagents and conditions for the esterification of amino acids, such as using methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. mdpi.comjchps.com The synthesis of a molecule like Acetyl-L-aspartic acid α-methyl ester serves as a practical case study for optimizing these methods, focusing on achieving high yields, mild reaction conditions, and straightforward workup procedures. mdpi.com These optimized protocols can then be applied to the synthesis of more complex molecules, such as pharmaceuticals and chiral catalysts. jchps.com
Investigations into Hydrophobic Interactions and Molecular Recognition Phenomena
The structure of Acetyl-L-aspartic acid α-methyl ester, which combines polar carboxyl and amide groups with less polar acetyl and methyl ester moieties, makes it a useful model for studying molecular interactions. The introduction of the acetyl and methyl groups increases the hydrophobicity of the molecule compared to native L-aspartic acid.
This modification allows researchers to investigate how changes in hydrophobicity influence molecular recognition events, such as the binding of a molecule to a protein's active site. acs.org In silico and in vitro models can use this compound to probe how hydrophobic and electrostatic interactions contribute to the binding affinity and specificity of enzyme inhibitors or receptor ligands. acs.orgnih.gov Understanding these fundamental interactions is crucial for the rational design of new therapeutic agents.
Role in Understanding Amide Neighboring Group Effects in Peptides
Aspartyl residues in peptides are known to be particularly susceptible to spontaneous, non-enzymatic degradation through the formation of a five-membered succinimide (B58015) intermediate. nih.govsemanticscholar.orgnih.gov This reaction, known as a neighboring group effect, involves the nucleophilic attack of the backbone amide nitrogen of the following amino acid residue on the side-chain carboxyl carbon of the aspartate. nih.gov This process can lead to isomerization and racemization of the amino acid residue, potentially altering the structure and function of a protein. nih.gov
Acetyl-L-aspartic acid α-methyl ester is an important model compound for studying this phenomenon. Research has utilized peptides containing aspartyl α-methyl ester residues to measure and compare the rates of succinimide formation under various conditions. nih.govresearchgate.net By capping the N-terminus with an acetyl group and modifying the C-terminus, researchers can isolate the reactivity of the aspartate side chain and systematically study how adjacent residues influence the rate of this degradation reaction. nih.govresearchgate.net These studies have shown that the nature of the residue following the aspartate can dramatically affect the reaction rate, providing critical knowledge for designing more stable peptide-based therapeutics and understanding protein aging. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Acetyl-L-aspartic acid α-methyl ester
| Property | Value |
| CAS Number | 4910-47-8 |
| Molecular Formula | C₇H₁₁NO₅ |
| Molecular Weight | 189.17 g/mol |
| Appearance | White powder |
| Purity | ≥98% |
| Synonyms | Ac-L-Asp-OMe, Ac-Asp-OMe |
| Storage Temperature | 0-8 °C |
Data sourced from multiple chemical suppliers. chemimpex.comsigmaaldrich.comscbt.com
Table 2: Summary of Research Applications
| Research Area | Specific Application of Acetyl-L-aspartic acid α-methyl ester |
| Neuroscience | Studying neurotransmitter systems and brain metabolism; investigating neurodegenerative diseases. chemimpex.com |
| Peptide Chemistry | Used as a protected building block in the controlled synthesis of peptides. chemimpex.commdpi.com |
| Biochemical Assays | Serves as a substrate or intermediate to elucidate amino acid metabolic pathways. chemimpex.comchemimpex.com |
| Organic Synthesis | A model compound for developing and optimizing esterification and protecting group strategies. mdpi.comjchps.com |
| Peptide Stability | Used in model peptides to study the mechanism and kinetics of succinimide formation. nih.govresearchgate.net |
Q & A
Q. How can isotopically labeled Acetyl-L-aspartic acid α-methyl ester (e.g., ¹³C or ²H) be synthesized for metabolic tracing studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
